molecular formula C26H17NO4 B8198680 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid

4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid

Cat. No.: B8198680
M. Wt: 407.4 g/mol
InChI Key: OCRAPMAUDXQSFE-UHFFFAOYSA-N
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Description

4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid is an organic compound with the molecular formula C26H17NO4. It is a crystalline solid that appears white to light yellow at room temperature. This compound is notable for its stability and solubility, making it a valuable intermediate in organic synthesis. It has significant applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid typically involves the reaction of carbazole with benzoic acid derivatives. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This process involves the following steps:

    Preparation of Carbazole Derivative: Carbazole is first functionalized at the 3,6-positions using halogenation.

    Coupling Reaction: The halogenated carbazole is then coupled with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions.

    Purification: The resulting product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives or other functionalized aromatic compounds.

Scientific Research Applications

4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of OLEDs, organic photovoltaics, and other electronic devices due to its excellent electron-transport properties.

Mechanism of Action

The mechanism by which 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid exerts its effects is primarily through its interaction with electronic systems. The compound’s conjugated structure allows it to participate in electron transfer processes, making it an effective material for electronic applications. It interacts with molecular targets such as electron-transport layers in OLEDs, facilitating efficient charge transfer and light emission.

Comparison with Similar Compounds

    4,4’-(9H-Carbazole-3,6-diyl)bis(benzoic acid): Similar structure but with different substituents on the aromatic rings.

    3,6-Di(4-carboxyphenyl)carbazole: Another derivative with carboxylic acid groups at different positions.

Uniqueness: 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics where precise control over electronic characteristics is crucial.

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)-9H-carbazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO4/c28-25(29)17-5-1-15(2-6-17)19-9-11-23-21(13-19)22-14-20(10-12-24(22)27-23)16-3-7-18(8-4-16)26(30)31/h1-14,27H,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRAPMAUDXQSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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